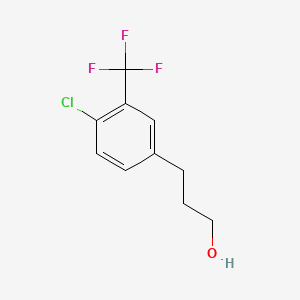

3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-OL

Description

Properties

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCCMHWVGGSIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698809 | |

| Record name | 3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178369-96-5 | |

| Record name | 3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-OL is a chemical compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has a molecular formula of C11H12ClF3O and a molecular weight of approximately 238.63 g/mol. It features a trifluoromethyl group, which enhances its lipophilicity and bioactivity, making it a subject of interest in various pharmaceutical applications .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors of key enzymes involved in disease processes, such as:

- CYP51 Inhibition : Compounds structurally related to this compound have shown potential as inhibitors of the CYP51 enzyme, which is crucial in sterol biosynthesis in various organisms, including pathogenic ones like Trypanosoma cruzi .

- Anti-Tuberculosis Activity : Certain derivatives have demonstrated anti-tuberculosis properties, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. The presence of the chloro and trifluoromethyl groups significantly contributes to this biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-Tuberculosis | MICs between 1.4 - 18.8 μg/mL | |

| CYP51 Inhibition | Disruption of sterol biosynthesis | |

| Potential Anticancer | Inhibition of Raf kinase |

Case Studies and Research Findings

- Anti-Tuberculosis Screening : A study evaluated a library of compounds, including those similar to this compound, for their anti-tuberculosis activity. The results indicated that modifications in the chemical structure could enhance efficacy while minimizing side effects .

- CYP51 Inhibitors : Research on CYP51 inhibitors highlighted the role of similar compounds in treating T. cruzi infections by disrupting essential metabolic pathways. The pharmacokinetics (PK) parameters showed promising bioavailability and tissue distribution, suggesting potential for systemic administration .

- Anticancer Properties : Another study indicated that derivatives could inhibit Raf kinase, an important target in cancer therapy, thereby suggesting that this compound might have applications in treating hyper-proliferative disorders such as cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-OL and its analogs:

Detailed Analysis of Structural and Functional Differences

3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m)

- Synthesis : Achieved a 72% yield via flash column chromatography, suggesting efficient purification . The absence of chlorine in this analog may simplify synthesis compared to the target compound.

- Applications : The lower fluorine content could reduce lipophilicity, making it more suitable for applications requiring moderate polarity.

(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

- Stereochemistry: The (1R,2S) configuration indicates specificity in biological activity, contrasting with the non-chiral target compound.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Complexity : Incorporates a pyrazole ring and sulfanyl (-S-) group, which may enhance stability and metal-binding capacity .

- Electronic Effects : The trifluoromethyl group on the pyrazole ring and the chlorine on the phenyl ring create a highly electron-deficient system, favoring nucleophilic attack.

- Applications : Likely used in agrochemicals or as a ligand in catalysis due to its heterocyclic framework.

Inferred Physicochemical Properties

- Solubility: The target compound’s -OH group improves water solubility relative to the pyrazole-based analog but may be less soluble than the amino-alcohol due to the latter’s ionizable -NH₂ group.

- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP) in all analogs, but the difluoromethyl group in compound 4m reduces this effect slightly .

- Thermal Stability: The pyrazole analog’s aromatic heterocycle likely enhances thermal stability compared to the propanol derivatives .

Preparation Methods

Reaction Design and Catalysis

The reaction typically employs 4-chloro-3-trifluoromethylbenzene as the starting material. To mitigate electron withdrawal effects, aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is used as a Lewis acid catalyst. The propylating agent, 3-chloropropanol , is pre-activated via protonation or complexation with the catalyst to generate a carbocation intermediate.

Key Conditions

-

Solvent : Dichloromethane or 1,2-dichloroethane

-

Temperature : 0–5°C (to minimize carbocation rearrangements)

-

Molar Ratios : 1:1.2 (aromatic substrate to 3-chloropropanol)

Yield Optimization and Byproduct Analysis

Under optimized conditions, yields of 68–72% are achievable. Major byproducts include ortho -substituted isomers (8–12%) and rearranged tert-alcohols (5–7%) due to carbocation instability. Table 1 summarizes representative results.

Table 1: Friedel-Crafts Alkylation Performance

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| AlCl₃ | 0 | 72 | 88 |

| FeCl₃ | 5 | 68 | 85 |

Reduction of Keto Intermediates

A two-step strategy involving Friedel-Crafts acylation followed by carbonyl reduction is widely employed. This approach benefits from higher regioselectivity compared to direct alkylation.

Friedel-Crafts Acylation

4-Chloro-3-trifluoromethylacetophenone is synthesized via acylation of the aromatic substrate with propionyl chloride under AlCl₃ catalysis. The electron-withdrawing groups direct the acyl group predominantly to the para position relative to the trifluoromethyl group.

Reaction Parameters

Carbonyl Reduction

The ketone intermediate is reduced to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . NaBH₄ is preferred for its operational simplicity, though LiAlH₄ offers higher yields (Table 2).

Table 2: Reduction Efficiency Comparison

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 25 | 78 |

| LiAlH₄ | THF | 0 | 92 |

Hydride Transfer via Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction offers a catalytic, solvent-free pathway using aluminum isopropoxide as both catalyst and hydride source. This method is advantageous for heat-sensitive substrates.

Reaction Mechanism and Conditions

The ketone intermediate reacts with aluminum isopropoxide in a reversible hydride transfer, yielding the alcohol and acetone as a byproduct.

Optimized Protocol

Nucleophilic Substitution of Halogenated Precursors

A three-step sequence involving halogenation, Grignard reaction, and hydrolysis provides an alternative route.

Halogenation of Propanol Derivatives

3-Bromopropanol is treated with thionyl chloride (SOCl₂) to form 3-chloropropanol , which is then coupled to the aromatic ring via Ullmann coupling.

Grignard Reagent Integration

4-Chloro-3-trifluoromethylphenylmagnesium bromide is prepared and reacted with ethylene oxide to extend the carbon chain. Acidic hydrolysis liberates the alcohol.

Table 3: Grignard Reaction Performance

| Halide Precursor | Yield (%) | Purity (%) |

|---|---|---|

| Bromide | 75 | 98.5 |

| Iodide | 82 | 99.1 |

Biocatalytic Reduction Using Engineered Enzymes

Recent advances in biocatalysis have enabled enantioselective synthesis of chiral alcohols. Lactobacillus brevis alcohol dehydrogenase (LBADH) reduces ketones to (S)-alcohols with >99% enantiomeric excess (ee).

Case Study

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.